molecular formula C5H5NO2S B2515613 2-Methyl-3-nitrothiophene CAS No. 2530-09-8

2-Methyl-3-nitrothiophene

Cat. No.: B2515613
CAS No.: 2530-09-8
M. Wt: 143.16
InChI Key: JXSAZTUUUIXCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitrothiophene is a functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis and materials research. The presence of both an electron-rich thiophene ring and an electron-withdrawing nitro group makes this compound a valuable scaffold for constructing more complex molecules. Thiophene derivatives are widely employed in medicinal chemistry for their pharmacological properties and are common precursors in the synthesis of Schiff base ligands, which are known for their bioactivity and role in forming coordination compounds . Furthermore, nitrothiophene-based structures are integral to the development of dyes and pigments, particularly in creating azothiophene dyes that provide greenish-blue colors on synthetic fibers . In material science, such compounds are investigated for their potential use in chemosensors and for their fluorescent properties . The methyl substituent on the thiophene ring can influence the compound's electronic properties and regioselectivity in subsequent electrophilic or nucleophilic substitution reactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAZTUUUIXCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Nitrothiophene and Its Precursors/derivatives

Reaction Mechanisms

The behavior of nitroaromatic compounds like 2-methyl-3-nitrothiophene in protic solvents is significantly influenced by proton transfer events, which can be critical steps in various reactions. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nitro group's oxygen atoms. This interaction can facilitate proton transfer, particularly in excited-state reactions. researchgate.netnih.gov

Excited-state proton transfer (ESPT) is a well-documented phenomenon where a molecule's acidity or basicity changes upon photoexcitation. researchgate.net For a compound like this compound, while it is not a classic photoacid, the electron-withdrawing nature of the nitro group, enhanced in the excited state, can influence interactions with surrounding solvent molecules. In the presence of a strong base or upon photoexcitation, a proton could potentially be abstracted from the methyl group, although this is less common than proton transfer involving acidic functional groups like -OH or -NH2. The rate-determining step in such reactions in protic solvents like water or alcohols is often the reorganization of the solvent molecules to form cyclic hydrogen-bonded complexes that facilitate the proton transfer. nih.gov

The Eigen-Weller model is often used to describe ESPT to a solvent, which involves a contact ion pair as an intermediate. researchgate.net While detailed studies on this compound are not extensively available, the general principles suggest that its interactions in protic solvents are governed by hydrogen bonding and the potential for solvent-mediated proton transfer, which can influence its reactivity and degradation pathways.

The nitro group of nitroaromatic compounds can be susceptible to nucleophilic aromatic substitution (SNAr). Thiolates (RS⁻) are potent sulfur nucleophiles that can displace nitro groups, particularly when the aromatic ring is activated by other electron-withdrawing groups. This reaction is well-established for compounds like 1,2- and 1,4-dinitrobenzene, where one nitro group is readily displaced by aryl thiolates in aprotic solvents such as N,N-dimethylacetamide. rsc.org

In the context of this compound, the electron-withdrawing nitro group activates the thiophene (B33073) ring towards nucleophilic attack. A thiolate ion can attack the carbon atom bearing the nitro group, leading to the formation of a Meisenheimer complex intermediate. Subsequent elimination of the nitrite (B80452) ion (NO₂⁻) yields the corresponding thioether.

The reaction proceeds as follows:

Nucleophilic Attack: The thiolate anion attacks the C3 position of the thiophene ring, which is bonded to the nitro group.

Intermediate Formation: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the thiophene ring and the nitro group.

Leaving Group Departure: The nitro group departs as a nitrite ion, and the aromaticity of the thiophene ring is restored, forming the final 2-methyl-3-(alkyl/aryl)thiothiophene product.

This displacement reaction is a valuable method for introducing sulfur-containing functional groups onto the thiophene scaffold. The efficiency of the reaction can be influenced by the nature of the thiolate, the solvent, and the presence of other substituents on the thiophene ring.

In atmospheric and synthetic chemistry, radical reactions provide important transformation pathways. The nitrate (B79036) radical (NO₃) is a significant atmospheric oxidant that reacts with various organic compounds, including sulfur heterocycles like thiophene and its derivatives. uclm.esresearchgate.netnist.gov The reaction of NO₃ with thiophenes can proceed via two primary mechanisms: hydrogen abstraction from the ring or addition to the π-system. uclm.esresearchgate.net

Studies on the gas-phase reaction of NO₃ radicals with thiophene have shown that H-abstraction is a major pathway, leading to the formation of nitric acid (HNO₃) and a thienyl radical. uclm.esresearchgate.net The presence of a methyl group, as in 2-methylthiophene (B1210033), influences the reaction rate and potentially the mechanism. Kinetic studies have determined the rate constants for NO₃ radical reactions with various methyl-substituted thiophenes. The methyl group can activate the ring, and the reaction can also involve hydrogen abstraction from the methyl group itself.

The major products identified from the reaction of NO₃ with thiophene include nitrothiophenes (2-nitrothiophene and 3-nitrothiophene), HNO₃, and sulfur dioxide (SO₂), indicating that the reaction pathway is complex and involves ring-opening. uclm.esresearchgate.net For this compound, reaction with NO₃ radicals could potentially lead to further nitration, oxidation of the methyl group, or degradation of the thiophene ring.

Arrhenius Expressions for the Reaction of NO₃ Radicals with Methyl-Substituted Thiophenes researchgate.netuclm.es
ReactantArrhenius Expression (k = A exp(-Ea/RT))Rate Constant k (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
2-Methylthiophenek = (4 ± 2) × 10⁻¹⁶ exp[-(2200 ± 100)/T]Data not available in snippet263–335
3-Methylthiophene (B123197)k = (3 ± 2) × 10⁻¹⁵ exp[-(1700 ± 200)/T]Data not available in snippet263–335
2,5-Dimethylthiophenek = (1 ± 1) × 10⁻¹⁴ exp[(1648 ± 240)/T]Data not available in snippet263–335

This compound and its derivatives can serve as building blocks in the synthesis of more complex fused heterocyclic systems through intramolecular cyclization and intermolecular annulation reactions. These processes are fundamental in constructing polycyclic aromatic compounds.

Intramolecular Cyclization: If a suitable functional group is present on a side chain attached to the 2-methyl or another position of the thiophene ring, intramolecular cyclization can occur. For instance, a side chain containing a nucleophile could attack one of the ring carbons, or an electrophilic side chain could be attacked by the electron-rich thiophene ring. While specific examples starting directly from this compound are not prominent in the provided search context, related cyclizations are known. For example, 2-allylphenols undergo intramolecular cyclization to form dihydrobenzofurans when treated with electrophilic reagents. rsc.org A similar strategy could be envisioned for a suitably functionalized derivative of this compound.

Annulation Processes: Annulation reactions involve the formation of a new ring onto an existing one. Nitroalkenes are versatile reagents in [3+2] annulation reactions for synthesizing five-membered nitrogen heterocycles. chim.itresearchgate.net The nitro group can act as both an activating group and a leaving group. chim.itresearchgate.net Derivatives of this compound could potentially participate in annulation reactions. For example, if the methyl group is functionalized to participate in a condensation reaction, it could lead to the formation of a fused ring system. The nitro group would strongly influence the regioselectivity of such reactions by modifying the electron density of the thiophene ring. Metal-free annulation reactions have been developed to create fused systems like pyrido[1,2-a]benzimidazoles, demonstrating modern approaches to ring fusion that could be adapted to thiophene systems. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Nitrothiophene and Its Congeners

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of molecular and crystal structures. nist.gov It allows for the elucidation of bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, providing fundamental information about the compound's solid-state conformation and intermolecular interactions.

Determination of Crystal System and Space Group

The crystallographic analysis of the congener, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, reveals that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. samsun.edu.trnih.govgoogle.com This non-centrosymmetric space group indicates that the molecule crystallizes in a chiral environment. The crystal data and structure refinement parameters for this congener are summarized in the table below.

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)11.9365 (4)
b (Å)7.3453 (2)
c (Å)14.8973 (5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1305.58 (7)
Z4

Molecular Conformation and Dihedral Angles

The molecular conformation of the congener is characterized by a notable twist between the aromatic rings. The dihedral angle between the benzene (B151609) ring and the thiophene (B33073) ring is 23.16 (7)°. samsun.edu.trnih.govgoogle.com This deviation from planarity is likely attributable to packing forces within the crystal lattice. The nitro group attached to the benzene ring is twisted by 48.4 (2)° with respect to the ring, which suggests a weaker π-conjugation. In contrast, the nitro group on the thiophene ring is nearly coplanar, indicating stronger conjugation with the thiophene π-system.

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The crystal packing of the congener is stabilized by a network of intermolecular interactions. Molecules are linked by weak intermolecular C—H···O hydrogen bonds, forming chains that extend along the c-axis direction. samsun.edu.trnih.gov Additionally, weak π–π stacking interactions are observed along the a-axis, with a shortest intercentroid separation of 3.603 (2) Å between the benzene and thiophene rings, further stabilizing the crystal structure. samsun.edu.tr

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C8—H8···O4i0.93 (4)2.56 (4)3.492 (5)176 (3)

Hirshfeld Surface Analysis for Crystal Packing Features

Hirshfeld surface analysis provides a powerful tool for the quantitative analysis of intermolecular interactions within a crystal. For the congener, this analysis reveals that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. samsun.edu.trnih.govchemicalbook.com Other significant contacts include S···H (5.9%), C···N/N···C (5.8%), and C···H/H···C (5.4%). These findings underscore the importance of hydrogen bonding and van der Waals forces in dictating the supramolecular architecture of the crystal. The Hirshfeld surface mapped over dnorm shows red spots corresponding to the O···H contacts, visually confirming the presence of these hydrogen bonds.

Vibrational Spectroscopy (FT-IR, Raman) Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.

Elucidation of Functional Group Vibrations

The vibrational spectrum of 2-Methyl-3-nitrothiophene is expected to exhibit characteristic bands corresponding to its constituent functional groups. The nitro group (NO₂) typically displays strong symmetric and asymmetric stretching vibrations. In related nitrothiophene compounds, these are observed in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). The thiophene ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. The C-S stretching vibrations in thiophene derivatives are typically found in the 600-900 cm⁻¹ region. bldpharm.com The methyl group (CH₃) will exhibit its own characteristic symmetric and asymmetric stretching and bending vibrations.

A detailed analysis of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provides further insight. In this molecule, the NO₂ wagging and rocking vibrational modes were calculated to be at 749 and 523 cm⁻¹, respectively. researchgate.net The FT-IR and Raman spectra of such compounds provide a comprehensive vibrational fingerprint, allowing for detailed structural confirmation and analysis of electronic effects within the molecule.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1300 - 1350
Thiophene RingC=C Stretch~1350 - 1530
Thiophene RingC-S Stretch~600 - 900
Methyl (CH₃)Asymmetric Stretch~2960
Methyl (CH₃)Symmetric Stretch~2870

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of substituted thiophenes. The vibrational modes of this compound are sensitive to the molecule's geometry, particularly the orientation of the nitro (-NO₂) group relative to the thiophene ring. The rotation around the C3-N bond can lead to different conformers, which may exhibit subtle but measurable differences in their vibrational spectra.

The primary vibrational modes of interest include the stretching and bending of the thiophene ring, the vibrations of the C-H and C-S bonds, and the characteristic vibrations of the methyl and nitro substituents. globalresearchonline.net The aromatic C=C stretching vibrations in five-membered heterocyclic rings typically appear in the 1430–1650 cm⁻¹ region. globalresearchonline.net The C-H stretching vibrations of the heteroaromatic ring are expected in the 3100–3000 cm⁻¹ range. globalresearchonline.net

The nitro group has two particularly strong and characteristic stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) N-O stretching modes. For aromatic nitro compounds, these typically appear near 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The precise frequencies and intensities of these modes can be influenced by the degree of electronic conjugation with the thiophene ring, which is dependent on the planarity of the molecule and thus its conformation. Any deviation from co-planarity between the nitro group and the thiophene ring would likely disrupt π-conjugation, leading to shifts in these vibrational frequencies.

By comparing experimentally obtained IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT), specific vibrational bands can be assigned to different conformational states. globalresearchonline.net This analysis allows for the determination of the most stable conformer in the solid state or in solution.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the H4 and H5 protons on the thiophene ring. globalresearchonline.net
Methyl C-H Stretch2980 - 2870Asymmetric and symmetric stretching of the methyl group.
Aromatic C=C Stretch1650 - 1430Ring stretching vibrations, sensitive to substitution. globalresearchonline.net
Asymmetric NO₂ Stretch1570 - 1500Strong absorption in IR, sensitive to conjugation and conformation.
Symmetric NO₂ Stretch1370 - 1320Strong absorption in IR, also influenced by electronic effects.
C-N Stretch880 - 850Stretching of the bond connecting the nitro group to the ring.
C-H Out-of-Plane Bend900 - 700Bending vibrations of the ring protons, characteristic of substitution pattern. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group protons and the two remaining aromatic protons on the thiophene ring. The electron-withdrawing nature of the nitro group at the C3 position will significantly deshield the adjacent proton at C4. The methyl group at C2, being weakly electron-donating, will have a smaller electronic effect. The two aromatic protons at the C4 and C5 positions would appear as distinct doublets due to spin-spin coupling.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to show five distinct signals corresponding to the five carbon atoms in the molecule (four in the ring and one in the methyl group). The chemical shifts are heavily influenced by the substituents. The carbon atom C3, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a high chemical shift (downfield). Conversely, the carbon atom C2, attached to the methyl group, will also be downfield due to being a substituted aromatic carbon. Quaternary carbons (C2 and C3) are typically weaker in intensity. oregonstate.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)
-CH₃~2.5SingletN/A
H5~7.3DoubletJ(H4-H5) ≈ 5-6 Hz
H4~7.8DoubletJ(H4-H5) ≈ 5-6 Hz

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Notes
-CH₃~15Methyl carbon, typical range for alkyl groups on an aromatic ring.
C5~125Shielded relative to C4 due to distance from the nitro group.
C4~130Deshielded by the adjacent nitro group.
C2~140Quaternary carbon attached to the methyl group.
C3~148Quaternary carbon attached to the nitro group, strongly deshielded.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often employed to provide unequivocal structural confirmation, especially for complex molecules or isomers.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish the connectivity between coupled protons. For this compound, a cross-peak between the signals for the H4 and H5 protons would definitively confirm their adjacent relationship on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methyl proton signal with the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range connectivities (typically over 2-3 bonds). For this compound, key correlations would be expected from the methyl protons to the C2 and C3 carbons, and from the H4 proton to C2, C3, and C5. These correlations provide a complete and unambiguous picture of the substitution pattern on the thiophene ring, confirming the positions of the methyl and nitro groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the π-conjugated system of the nitro-substituted thiophene ring. The primary absorption bands are expected to be due to π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitro group, a strong chromophore, in conjugation with the thiophene ring extends the π-system and shifts these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene.

In addition to the strong π → π* bands, a weaker absorption band corresponding to an n → π* transition may also be observed. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the ring. These transitions are typically lower in energy and have a much lower intensity than π → π* transitions.

The position of the absorption maxima (λ_max) in a UV-Vis spectrum can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in polarity between the ground and excited states.

For π → π* transitions in molecules like this compound, the excited state is often more polar than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This stabilization lowers the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength, which is known as a bathochromic or red shift. biointerfaceresearch.com Conversely, n → π* transitions often exhibit a hypsochromic (or blue) shift to shorter wavelengths with increasing solvent polarity. This is because the non-bonding electrons are stabilized by polar, protic solvents through hydrogen bonding, which increases the energy required for the transition.

By measuring the UV-Vis spectrum in a series of solvents with varying polarities, the nature of the electronic transitions can be further investigated.

Table 4: Hypothetical Solvent Effects on the π → π Transition of this compound*

SolventPolarity (Dielectric Constant, ε)Predicted λ_max (nm)Predicted Shift
n-Hexane1.9~295Reference
Chloroform4.8~302Red Shift
Ethanol (B145695)24.5~308Red Shift
Dimethyl Sulfoxide (DMSO)46.7~315Red Shift

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a critical analytical technique for the molecular identification and structural elucidation of organic compounds. In the case of this compound and its related congeners, mass spectrometry provides valuable insights into their molecular weight and the stability of various substructures through the analysis of fragmentation patterns. While specific experimental mass spectral data for this compound is not extensively documented in the reviewed literature, its fragmentation pathways can be predicted based on the well-established principles of mass spectrometry and the observed behavior of analogous nitroaromatic and substituted thiophene compounds.

Upon electron ionization (EI), this compound is expected to form a molecular ion (M+•), which would be visible in the mass spectrum. The stability of this molecular ion is influenced by the aromatic nature of the thiophene ring. However, the presence of the nitro group, a strongly electron-withdrawing substituent, significantly directs the subsequent fragmentation pathways.

The primary fragmentation processes anticipated for this compound involve the nitro group and the methyl-substituted thiophene ring. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group as a nitrogen dioxide radical (•NO2) or a nitric oxide radical (•NO). nih.govresearchgate.net

A key fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO2), resulting in a [M - 46]+ fragment. nih.gov Subsequently, the loss of a nitric oxide radical (•NO) from the molecular ion can also occur, yielding a [M - 30]+ fragment. nih.govresearchgate.net This process often involves a rearrangement, particularly in ortho-substituted nitroaromatics.

The fragmentation of the thiophene ring itself is another important consideration. Substituted thiophenes are known to undergo ring cleavage. For this compound, fragmentation of the ring could lead to the formation of various sulfur-containing cations. The presence of the methyl group can also influence fragmentation, potentially through the loss of a methyl radical (•CH3) to form a [M - 15]+ ion.

The interplay between the nitro and methyl substituents on the thiophene ring will ultimately determine the relative abundance of the different fragment ions. The proximity of the methyl and nitro groups in this compound may also lead to specific rearrangement reactions, further diversifying the fragmentation pattern.

To illustrate the expected fragmentation, the following table outlines the probable major fragment ions for this compound and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion Neutral Loss Predicted m/z
[C5H5NOS]+• (Molecular Ion)-143
[C5H5S]+•NO297
[C5H5OS]+•NO113
[C4H2NOS]+•CH3128

The mass spectra of congeners, such as other isomers of methyl-nitrothiophene or related nitro-substituted heterocycles, would be expected to show similar characteristic losses of •NO2 and •NO. However, the specific fragmentation patterns and the relative intensities of the fragment ions would vary depending on the substitution pattern, providing a means to distinguish between different isomers. libretexts.org For instance, the position of the methyl and nitro groups can influence the stability of the resulting fragment ions and the likelihood of specific rearrangement reactions.

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Nitrothiophene Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry for elucidating the properties of molecular systems like 2-methyl-3-nitrothiophene. These methods provide a robust framework for predicting molecular geometries, electronic landscapes, and vibrational spectra with a high degree of accuracy.

The precise three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. Using the B3LYP functional combined with the 6-311++G(d,p) basis set, a detailed molecular structure has been predicted. These calculations reveal critical bond lengths and angles that define the molecule's shape. For instance, the carbon-sulfur bonds within the thiophene (B33073) ring are not identical, with calculated lengths of approximately 1.723 Å and 1.751 Å. The bond connecting the thiophene ring to the nitro group (C3-N6) is predicted to be about 1.472 Å, while the nitrogen-oxygen bonds of the nitro group are calculated to be 1.231 Å. The planarity of the thiophene ring and the relative orientations of the methyl and nitro substituents are also key structural features ascertained from these computational models.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) / Bond Angle (°)
C2-S1 1.723
C5-S1 1.751
C3-N6 1.472
N6-O7 1.231
N6-O8 1.231
C2-C3-C4 113.5
C3-C4-C5 111.8
S1-C2-C3 111.2
O7-N6-O8 124.5

The electronic behavior of this compound is well-described by DFT calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's chemical reactivity. For this compound, the HOMO is predominantly located on the electron-rich thiophene ring, indicating its capacity to donate electrons. In contrast, the LUMO is centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's kinetic stability and electronic transitions.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution across the molecule. For this compound, the MEP reveals regions of negative electrostatic potential, primarily around the oxygen atoms of the nitro group, signifying these as likely sites for electrophilic interaction. Conversely, areas of positive potential are observed around the hydrogen atoms of the methyl group and the thiophene ring.

Theoretical vibrational frequency calculations are indispensable for the assignment and interpretation of experimental infrared (IR) and Raman spectra. By employing methods such as B3LYP with the 6-311++G(d,p) basis set, the vibrational modes of this compound can be predicted. These calculated frequencies are often scaled to better match experimental observations. Key predicted vibrational bands include the asymmetric and symmetric stretching modes of the NO2 group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant vibrations include the C-H stretching of the methyl group and the thiophene ring, as well as the characteristic C-S stretching vibrations of the heterocyclic ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The primary electronic transition is typically a π → π* transition, which is responsible for the molecule's absorption in the ultraviolet-visible region. The results from TD-DFT calculations are instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Thermodynamic Property Predictions (e.g., Enthalpies of Formation)

Computational chemistry methods can also be used to predict the thermodynamic properties of this compound. Properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv) can be calculated. These theoretical predictions are valuable for assessing the stability and energetic profile of the molecule, providing data that can be crucial for understanding its behavior in various chemical environments and reactions.

Solvent Effect Modeling (e.g., Onsager and Polarizable Continuum Models (PCM))

The properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models such as the Polarizable Continuum Model (PCM) and the Onsager model are used to simulate these solvent effects. These models treat the solvent as a continuous medium characterized by its dielectric constant. By incorporating these models into DFT and TD-DFT calculations, it is possible to predict how properties like molecular geometry, electronic structure, and absorption spectra change in different solvents. For example, these models can predict solvatochromic shifts, which are changes in the absorption wavelength as the polarity of the solvent is varied.

Investigation of Reaction Mechanisms via Quantum Chemical Studies

Quantum chemical studies are indispensable tools for elucidating the complex reaction mechanisms of heterocyclic compounds like this compound. escholarship.org These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into reaction pathways, transition states, and the stability of intermediates that may be difficult or impossible to observe experimentally.

Research on related thiophene derivatives provides a framework for understanding the potential reactivity of this compound. For instance, studies on the reaction of thiophene and 2-methylthiophene (B1210033) with radicals such as the nitrate (B79036) radical (NO₃) and molecular oxygen have been conducted using high-level ab initio and Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These investigations reveal that reactions can proceed through different mechanisms, primarily hydrogen abstraction or addition/elimination pathways. researchgate.netresearchgate.net

In the case of this compound, the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the thiophene ring introduces significant electronic complexity. Quantum chemical calculations would be essential to predict the regioselectivity and feasibility of various reactions. For example, in an electrophilic attack, theoretical models could predict whether the attack is more likely to occur at the C4 or C5 position, governed by the combined electronic effects of the substituents.

The typical computational protocol involves:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations. Methods like MP2/6-311++G(d,p) or DFT with functionals like B3LYP are commonly used for this purpose. researchgate.netresearchgate.net

Energy Calculations: Single-point energy calculations are performed using more accurate, computationally expensive methods (e.g., CCSD(T) or G4MP2) to refine the energies of the optimized structures. researchgate.netresearchgate.net

Transition State Search and Verification: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which characterizes a true transition state.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface.

These calculations yield critical data, such as activation energies and reaction enthalpies, which determine the kinetics and thermodynamics of the reaction, respectively. A hypothetical study on the oxidation of this compound might generate data as illustrated in the table below.

Reaction PathwayReactantsTransition State (TS)ProductsCalculated Activation Energy (kcal/mol)
H-abstraction from methylThis compound + •OH[C₅H₄NO₂S-CH₂···H···OH]‡2-(Nitromethyl)-3-nitrothiophene + H₂OData not available
OH addition at C5This compound + •OH[C₅H₄NO₂S(OH)]‡5-Hydroxy-2-methyl-3-nitrothiophene adductData not available
OH addition at C4This compound + •OH[C₅H₄NO₂S(OH)]‡4-Hydroxy-2-methyl-3-nitrothiophene adductData not available
This table is illustrative and does not represent published experimental or computational results. It demonstrates the type of data generated from quantum chemical studies on reaction mechanisms.

By comparing the activation energies for different pathways, chemists can predict the major products of a reaction under specific conditions. conicet.gov.ar

Nonlinear Optical (NLO) Properties Theoretical Prediction

The field of nonlinear optics (NLO) involves materials that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optical computing, data storage, and telecommunications. nih.govmdpi.com Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for their potentially large NLO responses. nih.govresearchgate.net The compound this compound fits this structural motif, with the electron-donating methyl group (-CH₃) as the donor (D), the electron-withdrawing nitro group (-NO₂) as the acceptor (A), and the thiophene ring serving as the π-conjugated bridge.

Theoretical prediction using quantum chemistry is a powerful and cost-effective method to screen molecules for potential NLO activity and to understand the structure-property relationships that govern their response. scirp.org Density Functional Theory (DFT) is the most widely used method for calculating NLO properties. researchgate.netmdpi.com Key NLO parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO responses, respectively. mdpi.comresearchgate.net

The computational process involves:

Optimizing the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). researchgate.netnih.gov

Calculating the electronic properties in the presence of an applied electric field (the Finite Field method) or using time-dependent DFT (TD-DFT) for frequency-dependent properties. researchgate.netscirp.org

Extracting the values for α, β, and γ from the calculated energy or dipole moment derivatives with respect to the electric field.

A critical factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a larger hyperpolarizability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the thiophene ring and methyl group, while the LUMO would be concentrated on the nitro group. The energy of this HOMO-LUMO transition is a key indicator of the molecule's potential NLO response.

ParameterSymbolDescriptionPredicted Value (a.u.)*
Dipole MomentμMeasures the molecule's overall polarity.Data not available
Mean Polarizability<α>Describes the linear response of the electron cloud to an electric field.Data not available
First Hyperpolarizabilityβ_totQuantifies the second-order NLO response.Data not available
HOMO-LUMO GapΔEEnergy difference between frontier molecular orbitals.Data not available
Values are dependent on the specific computational method and basis set used. The table illustrates the parameters obtained from theoretical NLO predictions. For comparison, calculated first hyperpolarizability (β) values for some nitro-containing thiophene derivatives can be on the order of 10⁻³⁰ esu. mdpi.comnih.gov

By systematically modifying the donor, acceptor, or π-bridge and calculating the resulting NLO properties, computational chemistry provides a rational design strategy for developing novel organic materials with enhanced NLO performance. researchgate.netscirp.org

Reactivity and Transformation Studies of 2 Methyl 3 Nitrothiophene

Nucleophilic Reactivity at the Thiophene (B33073) Ring

The presence of the nitro group significantly reduces the electron density of the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org This reactivity is most pronounced at the carbon atoms ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized. In 2-Methyl-3-nitrothiophene, the C2 and C5 positions are activated towards nucleophilic attack.

The reactions of nitrothiophenes with amines such as piperidine (B6355638), aniline (B41778), and N-methylaniline are classic examples of nucleophilic aromatic substitution. Studies on analogous "ortho-like" nitrothiophenes, such as 2-bromo-3-nitrothiophene, show that they readily react with various amines. nih.gov The reaction proceeds via a two-step addition-elimination mechanism.

First, the amine attacks the electron-deficient carbon atom (typically C2, displacing the methyl group, or more likely, another leaving group if present at that position), forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. The second step involves the elimination of the leaving group, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Kinetic studies on related 2-substituted-3-nitrothiophenes with piperidine have shown that the reactions are often base-catalyzed. nih.govrsc.org A second molecule of the amine can act as a base, assisting in the removal of a proton from the nitrogen of the attacking amine in the intermediate complex, which facilitates the departure of the leaving group. nih.gov While direct kinetic data for this compound is not extensively documented, its reactivity is expected to follow these established principles for activated nitrothiophenes.

A related synthetic application involves the condensation reaction between 2-methyl-3-nitroaniline (B147196) and 5-nitrothiophene-2-carbaldehyde to form a Schiff base, demonstrating the utility of these substituted aromatic structures in further chemical transformations. nih.goviucr.org

Table 1: General Reactivity of Nitrothiophenes with Amines
ReactantNucleophileGeneral MechanismKey IntermediateInfluencing Factors
2-Substituted-3-nitrothiophenePiperidineNucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexBase catalysis, Solvent polarity nih.gov
2-Substituted-3-nitrothiopheneAnilineNucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexLeaving group ability, Steric hindrance
2-Substituted-3-nitrothiopheneN-MethylanilineNucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexNucleophilicity of the amine

Similar to amines, sulfur-based nucleophiles like thiolates (RS⁻) are expected to react with this compound via the SNAr mechanism. Thiolates are generally excellent nucleophiles and can displace suitable leaving groups on aromatic rings activated by electron-withdrawing groups. The reaction would proceed through the formation of a Meisenheimer complex, stabilized by the 3-nitro group, followed by the expulsion of a leaving group to yield a thioether derivative. The efficiency of this reaction is dependent on the nature of the leaving group at the position of attack.

Reductive Pathways and Electron Transfer Processes

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds and a critical step for their biological activity. researchgate.net This process can occur through various mechanisms, including single-electron transfers and multi-electron reductions, often initiated by electrochemical, radiolytic, or enzymatic methods.

The one-electron reduction potential (E¹₇) is a key thermodynamic parameter that quantifies the affinity of a compound for an electron. For nitroaromatic compounds, this value is crucial in predicting the feasibility and rates of electron transfer reactions. nist.gov These potentials are often determined using techniques like pulse radiolysis and polarography. nih.gov

Studies on a range of nitroaromatic compounds have established that the E¹₇ values are influenced by the aromatic system and other substituents. nih.govmdpi.com For major classes of compounds, the ease of reduction generally follows the order: nitropyridines > nitrofurans ≥ nitrothiophenes > nitrobenzenes. mdpi.com This indicates that nitrothiophenes are more readily reduced than their nitrobenzene (B124822) counterparts. The specific E¹₇ value for this compound would be influenced by the electron-donating character of the methyl group, but it is expected to fall within the typical range for nitrothiophenes.

Table 2: Representative One-Electron Reduction Potentials (E¹₇) for Nitroaromatic Classes
Compound ClassTypical E¹₇ Range (V vs. NHE at pH 7)Relative Ease of Reduction
Nitrobenzenes-0.45 to -0.55 VLower
Nitrothiophenes-0.35 to -0.45 VIntermediate nih.govmdpi.com
Nitrofurans-0.25 to -0.40 VHigh nih.gov
Nitropyridines> -0.35 VHigher

Pulse radiolysis is a powerful technique used to study the initial events of reduction by generating solvated electrons or other reducing radicals, allowing for the direct observation of the formation and reactivity of the nitro radical anion. nih.gov

In biological systems, the reduction of nitroaromatics is often carried out by flavoenzymes known as nitroreductases, such as E. coli NfsA and NfsB. researchgate.netnih.gov These enzymes typically utilize NADH or NADPH as a source of reducing equivalents. nih.gov The reduction proceeds in a series of two-electron steps, first reducing the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the corresponding amine (Ar-NH₂). nih.govresearchgate.net The initial single-electron transfer to form the radical anion is a critical step that can also occur, particularly with one-electron transfer enzymes like ferredoxins or P450 reductases. nih.govmdpi.com The biological activity of many nitrothiophenes is often dependent on this enzymatic reduction to generate reactive intermediates. researchgate.net

The first step in the reduction of a nitrothiophene is the reversible, one-electron transfer to form a nitro radical anion (Ar-NO₂•⁻). researchgate.net The formation and stability of this species can be studied using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. researchgate.net

Once formed, the radical anion is a key intermediate that can follow several pathways:

Further Reduction: It can accept additional electrons and protons to proceed down the reductive pathway towards the amine, as described above.

Reaction with Oxygen: In the presence of molecular oxygen, the radical anion can transfer its extra electron to O₂, regenerating the parent nitro compound and forming a superoxide (B77818) radical (O₂•⁻). This "futile cycling" can lead to oxidative stress.

Fragmentation: Under certain conditions, such as in the gas phase during mass spectrometry, the radical anion or a subsequently formed radical cation can undergo fragmentation. nih.gov For thiophene-containing radical ions, common fragmentation pathways include the loss of small neutral molecules. For a radical anion of this compound, potential fragmentation could involve the loss of NO• or NO₂• radicals, or cleavage of the thiophene ring itself, although such pathways are highly dependent on the energy imparted to the ion. nih.gov

Electrophilic Aromatic Substitution Selectivity in Nitrated Thiophenes

The introduction of substituents onto a thiophene ring significantly influences the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are paramount in determining the position of the incoming electrophile. In the case of this compound, the ring is substituted with both an activating group (the 2-methyl group) and a deactivating group (the 3-nitro group).

The methyl group (-CH₃) is an activating, ortho-, para-directing group. This is due to its electron-donating inductive effect, which enriches the electron density of the thiophene ring and stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. openstax.orglibretexts.org For a substituent at the 2-position of the thiophene ring, the ortho-like position is C3 and the para-like position is C5.

Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group. openstax.orgorganicchemistrytutor.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, decreases the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. openstax.org For a substituent at the 3-position, the meta-like positions are C5.

When both an activating and a deactivating group are present on the ring, the activating group generally governs the orientation of the incoming electrophile. pearson.com In this compound, the methyl group directs incoming electrophiles to the C3 and C5 positions. The C3 position is already occupied by the nitro group. The nitro group directs incoming electrophiles to the C5 position. Therefore, both groups synergistically direct the substitution to the C5 position. The C4 position is meta to the activating methyl group and ortho to the deactivating nitro group, making it the least favored site for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack on the electrophile : The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring. masterorganicchemistry.com

The predicted selectivity for electrophilic aromatic substitution on this compound is overwhelmingly at the C5 position, which is electronically favored by the combined directing effects of the existing substituents.

Table 1: Directing Effects of Substituents in this compound

SubstituentPositionTypeDirecting EffectFavored Position for Substitution
-CH₃C2ActivatingOrtho, ParaC3, C5
-NO₂C3DeactivatingMetaC5

Polymerization Studies (e.g., Poly(3-nitrothiophene) Synthesis and Properties)

The polymerization of thiophene and its derivatives to form polythiophenes is a significant area of research due to their application as conductive polymers. wikipedia.org However, the electronic nature of the substituents on the thiophene monomer profoundly impacts its ability to polymerize.

Polymerization of thiophenes typically proceeds through an oxidative coupling mechanism, which can be achieved either chemically or electrochemically. magtech.com.cngoogle.com In this process, the thiophene monomer is oxidized to form a radical cation. Two of these radical cations can then couple to form a dimer, which is subsequently re-oxidized to continue the chain growth. wikipedia.org

The presence of electron-donating groups, such as alkyl chains at the 3-position, lowers the oxidation potential of the monomer, facilitating polymerization. wikipedia.org In contrast, electron-withdrawing groups, like the nitro group, significantly increase the monomer's oxidation potential. wikipedia.org This makes the initial oxidation step—the formation of the radical cation—much more difficult, thereby inhibiting or preventing polymerization under standard conditions.

Consequently, the synthesis of poly(3-nitrothiophene) is challenging. The strong deactivating nature of the nitro group makes the 3-nitrothiophene (B186523) monomer highly resistant to the oxidative conditions required for polymerization. Standard chemical oxidative methods using oxidants like iron(III) chloride (FeCl₃), which are effective for many thiophene derivatives, are generally ineffective for monomers with potent electron-withdrawing substituents. nih.gov

Electrochemical polymerization offers more control over the oxidative process by allowing for the application of a specific potential. However, the potential required to oxidize 3-nitrothiophene is very high. google.com At such high potentials, the resulting polymer, if it forms, is often subject to over-oxidation and degradation, leading to materials with poor structural integrity and low conductivity. reddit.com

Due to these synthetic difficulties, poly(3-nitrothiophene) is not a commonly synthesized or studied polymer. Research on polythiophenes has largely focused on derivatives with activating or solubilizing groups to achieve desirable material properties. magtech.com.cnnih.gov The polymerization of this compound would face similar, if not greater, challenges. While the methyl group is activating, the overriding deactivating effect of the adjacent nitro group would still render the monomer highly resistant to oxidative polymerization.

Table 2: Comparison of Polymerization Potential for Substituted Thiophenes

MonomerSubstituent TypeEffect on Oxidation PotentialEase of Polymerization
3-AlkylthiopheneElectron-DonatingLoweredRelatively Easy
ThiopheneNeutralBaselineModerate
3-NitrothiopheneElectron-WithdrawingIncreasedVery Difficult / Inhibited
This compoundDonating & WithdrawingSignificantly Increased (net effect)Very Difficult / Inhibited

Advanced Functional Material Applications and Research Probes

Development of π-Conjugated Systems and Oligomers (e.g., Thieno[3,2-b]thiophenes)

Nitrothiophenes serve as versatile precursors for the synthesis of complex π-conjugated systems, most notably thieno[3,2-b]thiophenes. mdpi.combeilstein-archives.org These fused-ring systems are of significant interest in materials science due to their rigid, planar structure and excellent charge transport properties. wikipedia.orgnih.gov

A key synthetic strategy involves the nucleophilic aromatic substitution of the nitro group on a thiophene (B33073) dicarboxylate core with various sulfur nucleophiles. mdpi.combeilstein-archives.org For instance, reacting a 3-nitrothiophene (B186523) derivative with thiolates can yield 3-alkylthio-substituted thiophenes. beilstein-archives.org These intermediates can then undergo base-promoted intramolecular cyclization, such as a Dieckman condensation, to form the fused thieno[3,2-b]thiophene (B52689) ring system. mdpi.com This method allows for the creation of functionalized thieno[3,2-b]thiophenes, which are promising candidates for p-type organic semiconductor applications. nih.gov The ability to construct these elaborate conjugated structures from relatively simple nitrothiophene starting materials highlights their importance in the synthesis of novel organic electronic materials. mdpi.combeilstein-archives.org

Exploration in Organic Electronics and Photonics

The derivatives of nitrothiophenes, particularly polythiophenes and thienothiophenes, are extensively studied for their applications in organic electronics and photonics. nih.govrsc.org While 2-methyl-3-nitrothiophene itself is not the final active material, it is a crucial building block for polymers and oligomers used in these devices.

Organic Solar Cells (OSCs): Poly(3-alkylthiophene)s (P3ATs), which can be synthesized from corresponding thiophene monomers, are among the most investigated polymer donors in bulk heterojunction organic solar cells. rsc.orgmagtech.com.cnbeilstein-journals.org Their favorable optoelectronic properties, good solubility, and chemical stability make them ideal for this purpose. rsc.orgmagtech.com.cn Thieno[3,2-b]thiophene-based polymers, such as poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), have also shown significant promise in OSCs due to their high charge carrier mobility. researchgate.net The development of green, sustainable solvents like 3-methylthiophene (B123197) for processing these materials is also a key area of research, with recent studies demonstrating high power conversion efficiencies in OSCs fabricated without the use of harmful halogenated solvents. nih.gov

Organic Field-Effect Transistors (OFETs): The high charge mobility and crystalline nature of thienothiophene derivatives make them excellent candidates for the active layer in OFETs. nih.govresearchgate.net The introduction of alkylthio side chains onto the polythiophene backbone, creating poly[(3-alkylthio)thiophene]s (P3ATTs), has been shown to enhance molecular packing and charge transport, which is beneficial for OFET performance. ntu.edu.tw

Electroluminescent Materials: The tunable electronic structure of π-conjugated systems derived from thiophenes allows for their application in organic light-emitting diodes (OLEDs). magtech.com.cnpolyu.edu.hk By modifying the chemical structure of the oligomers or polymers, the color and efficiency of the emitted light can be controlled.

The versatility of thiophene chemistry, starting from functionalized monomers like nitrothiophenes, enables the creation of a wide array of materials for next-generation electronic and photonic devices.

Role in Chemical Sensing Technologies

The optical and electronic properties of conjugated polymers, such as polythiophenes, are highly sensitive to their environment. wikipedia.org This sensitivity makes them excellent candidates for use in chemical sensing technologies. When the polymer backbone interacts with an analyte, its conformation can be altered, leading to a disruption of the π-conjugation. wikipedia.org This change manifests as a detectable signal, such as a shift in color (chromism) or a change in fluorescence or electrical conductivity. These responses can be harnessed to create highly sensitive and selective chemosensors for a variety of molecules.

Investigation as Bioreductive Prodrugs and Chemical Probes

The electron-deficient nature of the nitrothiophene moiety makes it an ideal trigger for bioreductive activation, a strategy used to target hypoxic (low-oxygen) cells commonly found in solid tumors. researchgate.netdovepress.com

Researchers have designed and synthesized nitroarylmethyl quaternary ammonium (B1175870) (NMQ) salts as prodrugs that can release potent cytotoxic agents, such as the nitrogen mustard mechlorethamine (B1211372), selectively under hypoxic conditions. nih.govallenpress.comepa.gov In this design, a nitroheterocyclic group, such as 3-nitrothiophene, acts as the "trigger". nih.govallenpress.com This trigger is linked to the cytotoxic "effector" (mechlorethamine) via a quaternary ammonium connection. epa.gov A series of these prodrugs based on various nitroheterocycles, including pyrrole, imidazole, and thiophene, have been synthesized to cover a range of one-electron reduction potentials. epa.gov The goal is to create a compound that is stable and non-toxic in normal, oxygenated tissues but becomes activated to release its toxic payload in the reductive environment of a tumor. epa.govmdpi.com

The activation mechanism of these prodrugs relies on the enzymatic reduction of the nitro group, a process that is favored under low-oxygen conditions where specific nitroreductase enzymes are often overexpressed. nih.govmdpi.comresearchgate.net The process unfolds as follows:

One-Electron Reduction: The nitro group of the nitrothiophene moiety undergoes a one-electron reduction to form a nitro radical anion. nih.govnih.gov

Intramolecular Fragmentation: This radical anion is unstable and initiates a rapid intramolecular fragmentation. nih.govnih.gov This fragmentation leads to the cleavage of the bond connecting the thiophene ring to the quaternary ammonium group, releasing the active cytotoxic amine (mechlorethamine). allenpress.com

DNA Alkylation: Once released, the mechlorethamine can alkylate DNA, causing cross-linking and leading to cell death. mdpi.com

Studies using pulse and steady-state radiolysis have confirmed that 3-nitrothiophene NMQ prodrugs can efficiently release mechlorethamine upon reduction. nih.govallenpress.com However, it was also noted that the nitrothiophene derivative was somewhat sensitive to nucleophilic displacement of the mechlorethamine, which could make it less promising for further development compared to other nitroheterocycles like nitropyrroles. nih.govallenpress.com This approach, where reduction triggers fragmentation, is a versatile strategy for designing hypoxia-activated prodrugs. researchgate.netnih.gov

Adsorption Applications of Polymeric Derivatives (e.g., Poly(3-nitrothiophene) in Dye Removal)

Polymeric derivatives of nitrothiophene have demonstrated significant potential in environmental remediation, specifically in the removal of hazardous organic dyes from aqueous solutions. researchgate.netsemanticscholar.orgdoaj.org Nanostructured binary nanocomposites made from a poly(3-nitrothiophene) (P3NT) matrix loaded with silver titanium dioxide (AgTiO₂) nanoparticles have been successfully produced and tested as adsorbents. researchgate.netsemanticscholar.org

These composite materials are effective in removing cationic dyes such as brilliant green (B.G.) and crystal violet (C.V.) from water. researchgate.netsemanticscholar.orgdoaj.org The adsorption process is influenced by several factors, including pH, adsorbent dosage, contact time, and temperature. semanticscholar.org Kinetic studies have shown that the adsorption follows a pseudo-second-order model, indicating a chemical adsorption mechanism. semanticscholar.orgdoaj.org

The performance of these P3NT-based adsorbents is notable for their high efficiency and reusability. The materials have been shown to maintain strong adsorption characteristics over multiple cycles, making them a robust and potentially economical solution for treating dye-contaminated wastewater. researchgate.netsemanticscholar.orgdoaj.org The high surface area and the π-conjugated electron framework of the polythiophene contribute to its strong adsorption properties. researchgate.netmdpi.com

Table 1: Adsorption Capacity of P3NT/AgTiO₂ Nanocomposite for Different Dyes Data sourced from studies on binary P3NT/AgTiO₂ nanocomposites. semanticscholar.orgdoaj.org

Table 2: List of Chemical Compounds

Precursors for Advanced Heterocyclic Scaffolds in Medicinal Chemistry Research

The strategic placement of the methyl and nitro groups in this compound allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse and medicinally relevant heterocyclic structures. The electron-withdrawing nature of the nitro group activates the adjacent methyl group, facilitating its participation in condensation and cyclization reactions.

A key transformation that unlocks the synthetic potential of this compound is its reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction converts the activated methyl group into a reactive enamine intermediate. This enamine is a versatile building block that can subsequently undergo cyclocondensation reactions with various binucleophilic reagents to construct a range of fused heterocyclic systems.

Synthesis of Thieno[3,2-c]pyridazine (B12973980) Scaffolds

One important class of heterocyclic scaffolds that can be synthesized from this compound are thieno[3,2-c]pyridazines. These bicyclic systems are structurally related to other biologically active fused pyridazines and are of interest in drug discovery programs.

The synthesis commences with the reaction of this compound with DMF-DMA to form the corresponding enamine. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303). The hydrazine undergoes a cyclocondensation reaction with the enamine, leading to the formation of the fused pyridazine (B1198779) ring. Subsequent reduction of the nitro group can provide amino-substituted thieno[3,2-c]pyridazines, which can be further functionalized to explore structure-activity relationships.

Table 1: Synthesis of a Thieno[3,2-c]pyridazine Precursor

StepStarting MaterialReagents and ConditionsIntermediate/ProductApplication
1This compoundDimethylformamide dimethyl acetal (DMF-DMA), Heat1-(Dimethylamino)-2-(3-nitro-2-thienyl)etheneReactive enamine intermediate
21-(Dimethylamino)-2-(3-nitro-2-thienyl)etheneHydrazine hydrate (N₂H₄·H₂O), Ethanol (B145695), Reflux4-Nitro-5-methylthieno[3,2-c]pyridazinePrecursor for substituted thieno[3,2-c]pyridazines

Synthesis of Thieno[3,2-d]pyrimidine (B1254671) Scaffolds

Thieno[3,2-d]pyrimidines represent another critical class of heterocyclic scaffolds with a broad range of applications in medicinal chemistry, including their use as kinase inhibitors. The enamine intermediate derived from this compound serves as a pivotal precursor for the construction of these fused pyrimidine (B1678525) systems.

Following the formation of the enamine from this compound and DMF-DMA, a cyclocondensation reaction with a suitable three-atom component, such as guanidine (B92328) or urea, can be employed. For instance, reaction with guanidine would lead to the formation of a 2-aminothieno[3,2-d]pyrimidine derivative. The nitro group can then be reduced to an amino group, providing a handle for further diversification of the scaffold.

Table 2: Proposed Synthesis of a Thieno[3,2-d]pyrimidine Scaffold

StepStarting MaterialReagents and ConditionsProposed ProductMedicinal Relevance
11-(Dimethylamino)-2-(3-nitro-2-thienyl)etheneGuanidine, Base, Heat2-Amino-4-methyl-5-nitrothieno[3,2-d]pyrimidineCore scaffold for kinase inhibitors
22-Amino-4-methyl-5-nitrothieno[3,2-d]pyrimidineReducing agent (e.g., Fe/HCl)2,5-Diamino-4-methylthieno[3,2-d]pyrimidineIntermediate for further functionalization

Research Findings and Applications

The resulting thieno[3,2-c]pyridazine and thieno[3,2-d]pyrimidine scaffolds, derived from this compound, are featured in numerous research programs aimed at the discovery of new drugs. For example, substituted thienopyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology. The ability to readily synthesize and functionalize these core structures allows medicinal chemists to systematically explore the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The versatility of this compound as a precursor allows for the generation of libraries of diverse heterocyclic compounds. These libraries are then screened against a wide range of biological targets to identify novel hits for drug discovery programs. The development of efficient and scalable synthetic routes starting from readily available materials like this compound is therefore of paramount importance to the advancement of medicinal chemistry.

Future Research Directions and Open Questions

Development of Novel Stereoselective Synthetic Methodologies

While 2-Methyl-3-nitrothiophene itself is achiral, its structure serves as a valuable starting point for the synthesis of chiral derivatives with potential applications in asymmetric catalysis and materials science. A significant future direction lies in the development of methodologies to introduce chirality, transforming this simple building block into high-value, enantiomerically pure compounds.

Organocatalysis presents a particularly promising route. Asymmetric domino reactions, such as sulfa-Michael additions to nitroolefins followed by cyclization, could be adapted to construct chiral tetrahydrothiophene (B86538) derivatives from precursors related to this compound. researchgate.net The development of new chiral Brønsted base or phase-transfer catalysts could enable the enantioselective functionalization of the thiophene (B33073) core or its side chains. rsc.orgrsc.org

Furthermore, research into the synthesis of axially chiral biaryl compounds containing the this compound motif is a compelling area. rsc.org Catalytic asymmetric dearomatization represents another frontier, where the thiophene ring is partially saturated in a controlled, stereoselective manner to create complex three-dimensional structures. rsc.org Although challenging due to the high stability of the thiophene ring, developing new catalytic systems, perhaps based on rhodium or ruthenium, could unlock this potential. rsc.org

Future research in this area could focus on the objectives outlined in the table below.

Research ObjectivePotential Catalytic SystemTarget Chiral Scaffold
Asymmetric C-H FunctionalizationChiral Palladium or Rhodium ComplexesChiral substituted 2-Methyl-3-nitrothiophenes
Enantioselective DearomatizationChiral Ruthenium-NHC ComplexesSpirocyclic dihydrothiophenes
Atroposelective Cross-CouplingChiral Phosphine Ligands (e.g., BINAP)Axially chiral biaryl thiophenes
Organocatalytic Domino ReactionsChiral Amines or Thiourea CatalystsPolyfunctionalized tetrahydrothiophenes

These methodologies would expand the chemical space accessible from this compound, providing a toolbox for creating sophisticated chiral molecules for various applications.

Advanced Mechanistic Elucidation using Femtochemistry or Ultrafast Spectroscopy

The photophysical and photochemical properties of this compound are largely unexplored. The presence of the nitro group, a well-known chromophore, suggests that this molecule could exhibit interesting behavior upon photoexcitation. Understanding the dynamics of its excited states is crucial for applications in photochemistry, optoelectronics, and sensing.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for probing these ultrafast processes. rsc.org By exciting the molecule with an ultrashort laser pulse (pump) and monitoring the change in absorption with a second delayed pulse (probe), it is possible to track the formation, evolution, and decay of transient species like singlet and triplet excited states on timescales of femtoseconds to nanoseconds. rsc.orgrsc.orgnih.gov

Drawing parallels with studies on nitrobenzene (B124822), the simplest nitroaromatic compound, provides a roadmap for future investigations. nih.govnih.govnih.gov Research on nitrobenzene has revealed complex relaxation pathways involving internal conversion and intersystem crossing to triplet states. nih.govnih.gov For this compound, key questions remain:

How do the electron-donating methyl group and the electron-withdrawing nitro group influence the energy levels and lifetimes of the excited states of the thiophene ring?

What is the quantum yield of intersystem crossing to the triplet state?

Does photoexcitation lead to chemical reactions, such as cleavage of the C-NO2 bond or photosubstitution reactions, and on what timescale do these events occur? nih.gov

Time-resolved infrared (TRIR) spectroscopy could complement TAS by providing structural information on the excited states and any transient chemical intermediates. nih.govnih.gov Investigating these dynamics in different solvents would also elucidate the role of the molecular environment on the photochemical pathways. nih.gov Such fundamental studies are essential for designing molecules with specific light-activated functions.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of organic molecules with the robustness of inorganic frameworks, offer a platform for creating advanced functional materials. This compound, with its functional handles and aromatic nature, is an excellent candidate for incorporation into such systems as a building block or a functional component.

One major area of exploration is its use as a linker or a functionalized ligand in Metal-Organic Frameworks (MOFs). acs.orgresearchgate.netresearchgate.net The nitro group can enhance the Lewis acidity and polarity within the MOF pores, which is beneficial for applications in gas separation (e.g., CO2 capture) and catalysis. researchgate.net The thiophene unit itself can interact strongly with certain metals, like silver, which has been exploited for selective sulfur compound removal. acs.orgnih.gov By first chemically modifying this compound to introduce coordinating groups (e.g., carboxylates via oxidation of the methyl group), it could be directly integrated as a structural linker in novel MOFs with tailored properties for sensing or adsorption. rsc.orgnih.gov

Another promising avenue is the functionalization of inorganic nanoparticles with this compound or its derivatives. nih.govnih.govrsc.orgmdpi.com For example:

Silica (B1680970) Nanoparticles: The molecule could be grafted onto the surface of mesoporous silica nanoparticles to create materials for the electrochemical sensing of nitroaromatic compounds, which are common environmental pollutants. mdpi.comacs.org

Magnetic Nanoparticles: Functionalizing silica-coated iron oxide nanoparticles with thiophene derivatives has been shown to be effective for the removal of heavy metal ions from water. nih.gov

Polymeric Nanoparticles: Thiophene derivatives can be formulated into polymeric nanoparticles for applications in bio-imaging and drug delivery. nih.govrsc.orgmdpi.com

The development of chemiresistive sensors for nitroaromatic compounds is another relevant application area where hybrid materials excel. nih.govmdpi.comresearchgate.net A hybrid material incorporating this compound could be designed to detect other nitroaromatics through π-π stacking interactions, leading to a measurable change in electrical resistance. researchgate.net

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry provides powerful tools to predict the properties of molecules before their synthesis, accelerating the design of new materials with desired functionalities. Density Functional Theory (DFT) and other quantum chemical methods can be applied to this compound to build a fundamental understanding of its structure-property relationships.

DFT calculations can accurately predict key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter that determines the optical and electronic characteristics of the material, relevant for applications in organic electronics like organic field-effect transistors (OFETs) and organic solar cells. researchgate.net Computational studies can systematically investigate how modifying the structure of this compound—for instance, by adding other substituents—would tune this energy gap. researchgate.net

Predictive modeling can be extended to forecast a range of properties:

Nonlinear Optical (NLO) Response: Calculations can estimate the hyperpolarizability of derivatives, identifying candidates for NLO materials.

Charge Transport Properties: Modeling can predict the charge mobility in condensed phases, guiding the design of organic semiconductors.

Reactivity: Computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic routes.

Beyond single-molecule calculations, machine learning (ML) models can be trained on datasets of computationally derived or experimental properties to rapidly screen large virtual libraries of this compound derivatives. nih.govnih.govnih.gov This data-driven approach can identify promising candidates with enhanced functionality for specific applications, significantly reducing the time and cost associated with experimental trial-and-error. researchgate.netnih.gov

Exploration of New Reactivity Modes and Catalytic Transformations

The rich functionality of this compound provides numerous opportunities for exploring new chemical transformations, converting it into a variety of other valuable thiophene derivatives. Future research should focus on developing selective catalytic methods to modify the nitro group, the methyl group, and the C-H bonds of the thiophene ring.

Transformations of the Nitro Group: The reduction of the nitro group to an amino group is a pivotal transformation, as the resulting 2-methyl-3-aminothiophene is a versatile synthetic intermediate for pharmaceuticals and dyes. nih.gov Research into heterogeneous catalytic systems, perhaps using supported metal nanoparticles (e.g., Au, Pd, Cu), could lead to green and efficient reduction processes under mild conditions. nih.govmdpi.com Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (amines, alkoxides) onto the thiophene ring. researchgate.netnih.govnih.govuoanbar.edu.iq The development of catalysts to facilitate this typically high-temperature reaction under milder conditions is an open challenge. The nitro group can also serve as a coupling handle in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which would enable the formation of C-C bonds by activating the C-NO2 bond. youtube.comorganic-chemistry.org

Functionalization of the Methyl Group and Ring C-H Bonds: Direct C-H functionalization is a powerful strategy for atom-economical synthesis. rsc.orgmdpi.com Catalytic systems based on palladium, rhodium, or ruthenium could enable the direct arylation or alkenylation of the C-H bonds of the thiophene ring, particularly at the vacant C5 position. nih.govmdpi.commdpi.compkusz.edu.cn The C-H bonds of the methyl group are also targets for selective oxidation to an aldehyde or carboxylic acid, or for C-H activation to introduce new functionalities. nih.gov

The table below summarizes potential catalytic transformations for future exploration.

TransformationReagents/CatalystProduct Type
Nitro Group ReductionNaBH4, Supported Metal Nanocatalyst (e.g., CuFe2O4)2-Methyl-3-aminothiophene
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides3-Amino/Alkoxy-2-methylthiophenes
Suzuki-Miyaura Cross-CouplingArylboronic acids, Palladium catalyst (e.g., Pd(acac)2)3-Aryl-2-methylthiophenes
Direct C-H Arylation (at C5)Aryl halides, Palladium/Silver catalyst5-Aryl-2-methyl-3-nitrothiophene

Successfully developing these new reactivity modes will significantly enhance the synthetic utility of this compound, establishing it as a key building block in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-3-nitrothiophene, and how can purity be ensured?

  • Answer : Synthesis typically involves nitration of 2-methylthiophene derivatives under controlled conditions. For example, anhydrides (e.g., succinic or phthalic anhydride) are used as acylating agents in dry dichloromethane under nitrogen, followed by reflux and purification via reverse-phase HPLC with methanol-water gradients . Purity validation requires a combination of melting point analysis, IR spectroscopy (to confirm nitro and methyl groups via C–NO₂ and C–H stretches), and NMR spectroscopy for structural elucidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Answer :

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves methyl protons (δ ~2.5 ppm) and aromatic protons influenced by nitro group deshielding. ¹³C NMR confirms quaternary carbons adjacent to nitro groups (δ ~140–150 ppm) .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent positions .

Q. How should researchers handle and store this compound to maintain stability?

  • Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Nitroaromatic compounds are sensitive to moisture and heat, necessitating strict anhydrous conditions during synthesis and handling .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peak shifts) be systematically resolved?

  • Answer : Cross-validate with orthogonal methods:

  • X-ray crystallography (using software like ORTEP-3) resolves structural ambiguities by determining bond lengths and angles .
  • Variable-temperature NMR identifies dynamic effects or rotational barriers influencing splitting patterns.
  • Computational modeling (DFT) predicts spectral profiles and compares them with experimental data to assign discrepancies to impurities or conformational isomers .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Answer :

  • Electronic effects : The nitro group directs electrophiles to the 4- or 5-positions via meta/para activation. Use substituent effect databases (e.g., Hammett constants) to predict reactivity.
  • Steric effects : Methyl groups at the 2-position hinder ortho substitution, favoring meta pathways.
  • Catalytic control : Lewis acids (e.g., FeCl₃) enhance regioselectivity in nitration or halogenation reactions .

Q. How can computational tools predict the reactivity and thermodynamic stability of this compound derivatives?

  • Answer :

  • DFT calculations (e.g., Gaussian or ORCA) model HOMO-LUMO gaps to assess electrophilicity and nucleophilic attack sites.
  • Molecular dynamics simulations evaluate solvent effects on reaction pathways.
  • Crystallographic software (e.g., Mercury) visualizes packing interactions influencing stability .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

  • Answer :

  • HPLC-MS : Use C18 columns with acetonitrile-water gradients to separate impurities; MS detection identifies byproducts (e.g., de-nitrated or oxidized species).
  • GC-MS : Volatile impurities (e.g., residual solvents) are quantified via headspace analysis.
  • Elemental analysis : Confirm stoichiometry and detect inorganic residues (e.g., catalysts) .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR/IR data with literature values for analogous thiophene derivatives to assign peaks accurately .
  • Reaction Optimization : Design fractional factorial experiments to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors for yield improvement .
  • Safety Protocols : Nitro compounds are potentially explosive. Conduct small-scale reactions (<100 mg) in fume hoods with blast shields, and avoid grinding dry samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.